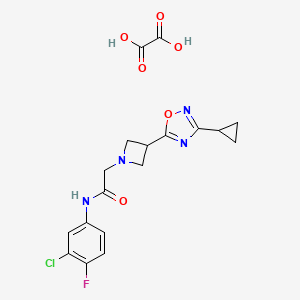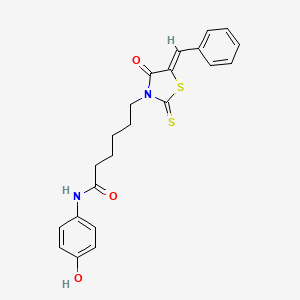![molecular formula C15H12F3NO3 B2632711 2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol CAS No. 303769-15-5](/img/structure/B2632711.png)
2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol is a biochemical compound used for proteomics research . It has a molecular formula of C15H12F3NO3 and a molecular weight of 311.26 .
Physical And Chemical Properties Analysis
The molecular weight of 2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol is 311.26 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound, part of the broader class of substances known as Schiff bases, is notable for its versatile applications in scientific research. Schiff bases are formed from the condensation of an aldehyde or ketone with a primary amine, resulting in a compound with a carbon-nitrogen double bond. The significance of these compounds lies in their multifaceted roles, including serving as intermediates in organic synthesis, ligands in coordination chemistry, and potential pharmacophores in medicinal chemistry.
Antibacterial and Antioxidant Activities
Research has demonstrated that certain Schiff bases, including variants of the compound , exhibit significant antibacterial and antioxidant activities. For instance, substituted tridentate salicylaldimines have been synthesized and screened against multi-drug resistance Gram-positive and Gram-negative organisms, showcasing notable antibacterial efficacy. Their antioxidant capacities, determined through assays like the phosphomolybdenum assay, further underscore their potential in combating oxidative stress-related disorders (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Optoelectronic and Nonlinear Optical (NLO) Applications
Another avenue of research highlights the compound's relevance in the field of optoelectronics and nonlinear optics. The crystalline structure, determined through single-crystal X-ray diffraction, along with quantum chemical calculations, has provided insights into the electronic properties and stability of these compounds. Notably, their significant hardness, global softness, and NLO properties, such as high values of linear polarizability and second-order hyperpolarizability, make them promising candidates for applications in NLO devices (Ashfaq et al., 2022).
Anticancer Research
The compound's derivatives have also been investigated for their anticancer activity, particularly against breast cancer cells. Although the activity may be classified as weak based on certain metrics, such as IC50 values, this line of research opens up possibilities for the development of novel anticancer agents. The stability and characterization of these compounds, through various analytical techniques, lay the groundwork for further exploration of their therapeutic potential (Sukria et al., 2020).
Environmental and Catalytic Applications
In the realm of environmental science, Schiff bases have been utilized for the adsorption and magnetic solid-phase extraction of heavy metals, such as cadmium and lead, demonstrating their potential in pollution remediation efforts. The modification of magnetite with Schiff bases for this purpose underscores the adaptability and functional utility of these compounds in addressing environmental contaminants (El-Sheikh, Nofal, & Shtaiwi, 2019).
Propiedades
IUPAC Name |
2-methoxy-6-[[4-(trifluoromethoxy)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-21-13-4-2-3-10(14(13)20)9-19-11-5-7-12(8-6-11)22-15(16,17)18/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMXNIWSEGYIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2632628.png)
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2632630.png)

![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2632634.png)
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2632635.png)
![N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide](/img/structure/B2632636.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2632641.png)

![(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2632645.png)
![(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2632646.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B2632648.png)
![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)